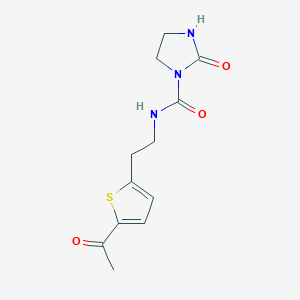
N-(2-(5-乙酰噻吩-2-基)乙基)-2-氧代咪唑烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds similar to the one , has been reported in scientific literature . The Gewald synthesis is one method used for the synthesis of thiophene derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, MS, and 1H-NMR . These compounds contain multiple bonds, aromatic bonds, and five-membered rings .Chemical Reactions Analysis
The reactivity of similar compounds has been studied in the context of their potential as antiviral agents . The indole nucleus, which is present in many bioactive aromatic compounds, is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the molecular weight and formula of a similar compound, “N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanesulfonamide”, have been reported.科学研究应用
合成与化学性质
- 咪唑烷衍生物已通过各种方法合成,为其在药物开发中的化学性质和潜在应用提供了见解。例如,已经探索了抗肿瘤药物替莫唑胺的替代合成方法,避免使用危险试剂,以提高药物生产中的安全性和效率 (Wang, Stevens, & Thomson, 1994)。
抗菌活性
- 新型咪唑烷和咪唑并噻唑衍生物已被合成并评估其抗菌活性,表明在对抗微生物感染方面具有潜在应用。这些化合物显示出不同程度的抗菌功效,突出了它们在新抗菌剂开发中的相关性 (Magd El-Din 等,2007)。
抗癌活性
- 研究还集中在合成和评估咪唑烷衍生物的抗癌活性。这些研究导致了识别出对各种癌细胞系具有潜在疗效的化合物,为寻找新型抗癌剂做出了贡献。例如,已合成并测试了新的噻吩、噻唑基噻吩和噻吩并吡啶衍生物的体外细胞毒性,显示出有希望的抗癌特性 (Atta & Abdel‐Latif, 2021)。
分析和材料科学应用
- 咪唑烷衍生物已在材料科学和分析化学领域得到研究,包括用作缓蚀剂。这些化合物的电化学行为表明它们在酸性环境中保护金属免受腐蚀的潜在用途,这对于延长金属结构和部件的使用寿命至关重要 (Cruz 等,2004)。
安全和危害
The safety and hazards associated with similar compounds are typically provided in the form of signal words, hazard statements, and precautionary statements . For instance, “5-Acetylthiophene-2-carboxylic acid”, a related compound, has a signal word of “Warning” and hazard statements including "H315-H319-H335" .
作用机制
Target of Action
The primary targets of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
The specific mode of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide Based on the behavior of related compounds, it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide Related compounds have been shown to possess various biological activities, affecting a range of pathways
Result of Action
The molecular and cellular effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring is known to exhibit antimicrobial, antioxidant, and anticancer activities . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been observed to enhance antioxidant defenses in cells, thereby protecting them from oxidative stress.
Molecular Mechanism
The molecular mechanism of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its binding to specific biomolecules. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. It also activates certain transcription factors, leading to changes in gene expression that promote cell survival and stress responses . The thiophene ring’s electron-rich nature allows it to participate in redox reactions, further contributing to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent activation of stress response pathways and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.
Metabolic Pathways
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion.
Transport and Distribution
Within cells and tissues, N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its biological effects .
属性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8(16)10-3-2-9(19-10)4-5-13-11(17)15-7-6-14-12(15)18/h2-3H,4-7H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSQCHYWVOOPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612608.png)
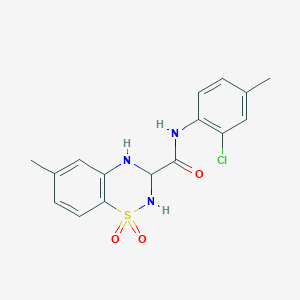
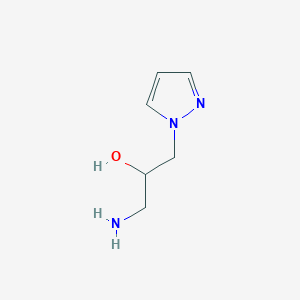
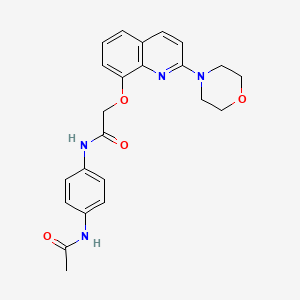
![N-[4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2612616.png)
![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)

![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide](/img/structure/B2612620.png)
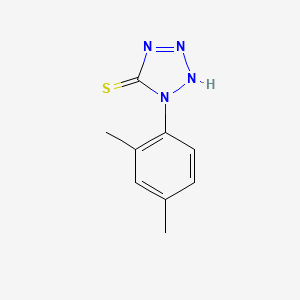
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2612626.png)

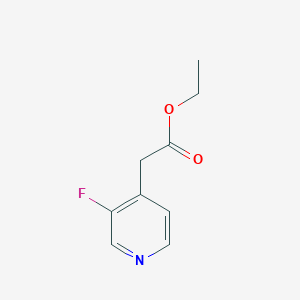

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612631.png)
